molecular formula C12H10OS B1597118 4-Phenoxythiophenol CAS No. 38778-05-1

4-Phenoxythiophenol

Cat. No.: B1597118
CAS No.: 38778-05-1
M. Wt: 202.27 g/mol
InChI Key: VUFOTXYLUWEYFC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Phenolic compounds, a group to which 4-Phenoxythiophenol belongs, are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .

Cellular Effects

While specific cellular effects of this compound are not extensively studied, a derivative of 4-phenoxyphenol, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to exert inhibitory activity against hepatocellular carcinoma (HCC) cell lines, including anti-proliferation and induction of apoptosis .

Molecular Mechanism

Phenolic compounds are known to exert their pharmacological actions mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the evaluation of effects which vary over time is essential in laboratory settings. These effects occur on timescales ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

The selection of appropriate animal models is critical, considering factors such as physiological and pathophysiological similarities, availability, and ethical considerations .

Metabolic Pathways

Phenolic compounds are known to be secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids .

Transport and Distribution

The transport and distribution of products purchased in the reporting year, between a company’s tier 1 suppliers and its own operations in vehicles not owned or operated by the reporting company, are known .

Subcellular Localization

The subcellular location of a protein provides valuable insights to bioinformaticians in terms of drug designs and discovery, genomics, and various other aspects of medical research .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxythiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (phenoxy and thiol), which confer specific reactivity and biological activity. Its ability to inhibit cPLA2 distinguishes it from other phenolic and thiophenolic compounds .

Properties

IUPAC Name

4-phenoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFOTXYLUWEYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375126
Record name 4-Phenoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38778-05-1
Record name 4-Phenoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38778-05-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of sodium thiomethoxide (25 g) and 4-bromodiphenyl ether (25 g) in N,N-dimethylformamide (DMF) (150 ml) was refluxed overnight. The mixture was cooled and added to dilute aqueous sodium hydroxide. The water layer was washed with ether to remove by-products and acidified with hydrochloric acid. The product, 4-(phenoxy)thiophenol, was extracted with ether, and the ether layer dried and evaporated to give 4-(phenoxy)thiophenol (19-20 g) as a red oil. This material can be used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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